1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene is a complex organic compound characterized by its unique structural features It contains methoxy groups, a sulfanyl group, and a nitroethenyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene involves multiple steps. The synthetic route typically starts with the preparation of the benzene ring, followed by the introduction of methoxy groups through methylation reactions. The sulfanyl group is then added via a thiolation reaction, and the nitroethenyl group is introduced through a nitration reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The nitroethenyl group, for example, can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene can be compared with similar compounds such as:
1,4-Dimethoxy-2-(2-methylprop-1-enyl)benzene: Lacks the sulfanyl and nitroethenyl groups, resulting in different chemical properties and reactivity.
1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)sulfanylbenzene:
1,4-Dimethoxy-5-(2-nitroethenyl)benzene: Lacks the sulfanyl group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
648957-15-7 |
---|---|
Molecular Formula |
C14H17NO4S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2-methylprop-2-enylsulfanyl)-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C14H17NO4S/c1-10(2)9-20-14-8-12(18-3)11(5-6-15(16)17)7-13(14)19-4/h5-8H,1,9H2,2-4H3 |
InChI Key |
PYECFBXZEWOROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.